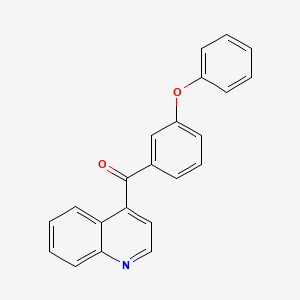

4-(3-Phenoxybenzoyl)quinoline

Description

4-(3-Phenoxybenzoyl)quinoline is a quinoline derivative characterized by a phenoxybenzoyl group substituted at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse substitution patterns, which modulate electronic, steric, and biological properties. The 4-position substitution is particularly significant, as it often influences molecular interactions in drug-receptor binding or catalytic processes .

Properties

CAS No. |

1706451-76-4 |

|---|---|

Molecular Formula |

C22H15NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(3-phenoxyphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C22H15NO2/c24-22(20-13-14-23-21-12-5-4-11-19(20)21)16-7-6-10-18(15-16)25-17-8-2-1-3-9-17/h1-15H |

InChI Key |

NFAILPRRSZRXTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34 |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

The 4-position of quinoline is a common modification site. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Bulkiness and Bioactivity: Bulky substituents (e.g., diethylamino in compound [36]) may reduce antibacterial activity due to steric hindrance, whereas smaller groups (e.g., methoxy in compound 4k) improve selectivity .

Antibacterial and Antifungal Activity

- Compound [36] (Davis et al.): Exhibited potent ecDHFR inhibition (I₅₀ = 0.3 µM) but poor selectivity, attributed to the diethylamino group’s bulk .

- Pyrimidine-Quinoline Hybrids (): Demonstrated antimicrobial activity via dual targeting of bacterial enzymes, suggesting that 4-substituted quinolines with planar substituents (e.g., benzoyl) may enhance membrane penetration .

Enzymatic Inhibition and Selectivity

- PDE10A Inhibitors (): 4-Substituted pyrazoloquinolines achieved sub-nanomolar Ki values, indicating that hydroxymethyl and fluoropyridyl groups optimize binding pocket interactions .

Physicochemical Properties

- Melting Points: Amino-substituted quinolines (e.g., 4k) exhibit higher melting points (223–225°C) due to hydrogen bonding, whereas hydrophobic substituents (e.g., phenoxybenzoyl) may lower solubility .

- Molecular Weight: this compound’s molecular weight (~343 g/mol) falls within the typical range for bioactive quinolines (e.g., 349 g/mol for 1-(4-fluorophenyl)-3-phenylbenzo[f]quinoline) .

Computational and Mechanistic Insights

- Binding Affinity Predictions: Chloroquine’s piperazine side chain adopts a coiled conformation to interact with heme in malaria parasites, suggesting that the phenoxybenzoyl group in this compound may require similar flexibility for target engagement .

- QSAR Studies: Substituent hydrophobicity and steric parameters critically influence PDE10A and DHFR inhibition, as seen in pyrazoloquinolines and Davis et al.’s compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.